BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Early
Research and Development of Zegruvirimat

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zegruvirimat

Cat. No.: B12392833

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document details the preclinical and early clinical development of
Zegruvirimat (also known as VH3739937 and GSK3739937), a novel, second-generation HIV-
1 maturation inhibitor. Zegruvirimat is being developed by ViiV Healthcare as a potential long-
acting oral agent for the treatment of HIV-1 infection.[1][2]

Mechanism of Action

Zegruvirimat represents a distinct class of antiretroviral agents known as maturation inhibitors.
[3] Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase or
protease, Zegruvirimat targets the viral structural polyprotein, Gag.[2]

The HIV-1 maturation process is a critical step in the viral lifecycle, where the Gag and Gag-
Pro-Pol polyproteins are cleaved by the viral protease.[2] This proteolytic cleavage induces a
morphological rearrangement within the virion, transforming it from a non-infectious particle into
a mature, infectious virus.[2]

Zegruvirimat specifically interferes with the final cleavage event in Gag processing: the
separation of the Capsid protein (CA) from Spacer Peptide 1 (SP1).[2][3] By binding to the Gag
polyprotein at this CA-SP1 junction, the drug blocks access for the HIV-1 protease. This
inhibition of cleavage prevents the structural reorganization required for maturation, resulting in
the production of non-infectious virions.[2][4] This mechanism offers a novel therapeutic target,
particularly valuable for patients with resistance to other antiretroviral classes.[3]
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Figure 1: Zegruvirimat's Mechanism of Action.
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Preclinical Antiviral Activity

Zegruvirimat has demonstrated potent and broad antiviral activity against a wide range of HIV-
1 strains in vitro.[3][5]

In multiple-cycle assays, Zegruvirimat showed high potency against all tested HIV-1 laboratory
strains and 42 clinical isolates, with half-maximal effective concentration (EC50) values at or
below 5.0 nM.[1][3][5] Its activity was consistent across viruses using either the CCR5 or
CXCR4 co-receptors for entry and spanned six different HIV subtypes, indicating pan-genotypic
potential.[1][3] Zegruvirimat also exhibited activity against the HIV-2 ROD strain.[3]

. . Co-receptor
Virus Type Strain(s) . Mean EC50 (nM)[3]
Tropism

HIV-1 Lab Strains 8 strains tested CCR5 & CXCR4 22-23

. 42 isolates (Subtypes
HIV-1 Clinical Isolates N/A <5.0
A, B,C,D,FG)

HIV-2 ROD N/A 1.3

HIV-2 287 N/A Inactive

Table 1: In Vitro Antiviral Activity of Zegruvirimat against Diverse HIV Strains.

A key advancement in the development of Zegruvirimat is its improved activity against HIV-1
strains with Gag polymorphisms that confer resistance to earlier-generation maturation
inhibitors. The A364V substitution is a primary resistance mutation that has emerged in
response to this class of drugs.[6] While Zegruvirimat is less potent against the A364V mutant
in single-cycle assays, it maintains robust activity in multiple-cycle assays, with maximal
percent inhibition (MPI) values of 92% or higher.[3][5][6]
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Virus Fold Change
Assay Type EC50 (nM) MPI (%) .

Genotype in EC50

Wild-Type Multiple-Cycle <5.0 >92% N/A

A364V Mutant Multiple-Cycle <8.0 >92% N/A

A364V Mutant Single-Cycle 32.0[3] 57%][3][6] 6.4[6]

Table 2: Activity of Zegruvirimat against Wild-Type and A364V Mutant HIV-1.

Resistance Profile

The primary pathway to resistance for maturation inhibitors involves mutations at or near the
CA-SP1 cleavage site.[6]

o Dissociation Rate: The improved activity of Zegruvirimat is partly explained by its binding
kinetics. The estimated dissociative half-life of a Zegruvirimat surrogate from wild-type
virus-like particles (VLPs) is exceptionally long at approximately 3 days (4125 minutes).[1][6]
For VLPs containing the A364V resistance mutation, this half-life is significantly reduced to
29 minutes. While shorter, this is still a marked improvement over previous Mls, which had
dissociation half-lives of less than one minute from the A364V mutant.[6]

 |In Vitro Selection: In dose-escalation resistance selection experiments, the A364V mutation
was observed to emerge in one of four cultures.[3] Other substitutions were also selected,
but re-engineered viruses with these mutations were found to be non-functional in

subsequent assays.[3][5]

Preclinical and Early Clinical Pharmacokinetics

Pharmacokinetic (PK) studies in four preclinical species demonstrated that Zegruvirimat had
oral bioavailability, ranging from 44% in monkeys to 59% in dogs.[1][6]

A first-in-human, Phase | study (NCT04493684) in healthy participants confirmed the long-
acting potential of Zegruvirimat.[2][7]
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Parameter Value Species
Oral Bioavailability (F) 44% - 59% Monkey, Dog[1]
Human Serum Protein Binding  93.3% Human[1]
Terminal Phase Half-Life (t1/2)  ~3 days Human][7]
Accumulation (Daily Dosing) 6- to 7-fold Human][7]
Accumulation (Weekly Dosing)  ~1.7-fold Human[7]
Food Effect >2-fold higher exposure (fed Human[7]
vs. fasted)

Table 3: Summary of Pharmacokinetic Parameters for Zegruvirimat.

The long half-life of approximately 3 days supports the potential for an infrequent, once-weekly
oral dosing schedule, a significant advancement for treatment adherence.[6][7] The study also
showed that bioavailability was more than doubled when administered with a meal.[7]

Key Experimental Protocols

The early development of Zegruvirimat relied on a series of specialized in vitro assays to
characterize its antiviral activity and mechanism.
o Objective: To determine the EC50 of Zegruvirimat against various HIV-1 strains.

» Methodology:

o Cell Lines: MT-2 cells were used for laboratory strains and site-directed mutants.
Peripheral blood mononuclear cells (PBMCs) or CEM-NKR-CCR5-luc cells were used for
clinical isolates.[4]

o Viral Strains: A panel of wild-type, recombinant, and site-directed mutant viruses (derived
from NLRepRIuc-P373S, a variant of NL4-3 containing a luciferase reporter gene) were
utilized.[4]

o Procedure: Cells were infected with HIV-1 and cultured in the presence of serial dilutions
of Zegruvirimat.
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o Endpoint: After a set incubation period (e.g., for single or multiple replication cycles), viral
replication was quantified by measuring an endpoint such as luciferase activity or p24
antigen production.

o Analysis: Data were analyzed using software such as GraphPad Prism to calculate EC50
values.[5]

» Objective: To identify viral mutations that arise under the selective pressure of Zegruvirimat.
o Methodology:

o MT-2 cells were infected with full-length HIV-1 NL4-3.[4]

o Zegruvirimat was added to the culture at a starting concentration.

o Cultures were monitored for viral cytopathic effects (CPE).[4]

o When CPE became apparent, the culture supernatant containing the virus was used to
infect fresh cells, and the concentration of Zegruvirimat was doubled.[4]

o This dose-escalation process was repeated for multiple passages.

o After the final passage, the HIV-1 gag gene was sequenced from the resistant viral
population to identify mutations.[4]

o Objective: To measure the binding affinity and dissociation rate of Zegruvirimat from its Gag
target.

e Methodology:

o VLP Production: Non-infectious VLPs were generated by transfecting HEK-293T cells with
plasmids expressing the full-length HIV-1 Gag sequence (either wild-type or containing
specific mutations like A364V).[4]

o Binding: VLPs were incubated with an H3-labeled radioactive surrogate of Zegruvirimat.

[4]
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o Dissociation Measurement: A scintillation proximity assay (SPA) was used. After allowing
the radiolabeled compound to bind to the VLPs, a large excess of non-radiolabeled
Zegruvirimat was added. This "chases" the labeled compound off its binding site.[4]

o The rate of decrease in the scintillation signal over time was measured to determine the
dissociative half-life (t1/2).[4]
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Figure 2: Experimental Workflow for VLP Dissociation Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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